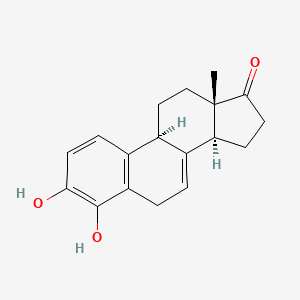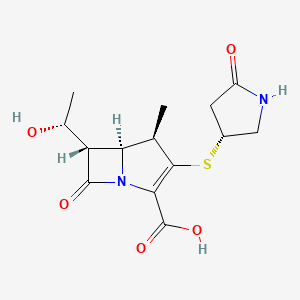
Tacapenem
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von Tacapenem umfasst mehrere Schritte. Ein Syntheseweg beinhaltet die Mesylierung von 4(S)-Hydroxypyrrolidin-2-on mit Mesylchlorid und Triethylamin in Pyridin, gefolgt von der Behandlung mit Kaliumthioacetat in siedendem Acetonitril . Die resultierende Verbindung wird hydrolysiert, kondensiert und hydrogenolysiert, um das Endprodukt zu erhalten . Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Tacapenem unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen sind Mesylchlorid, Triethylamin, Kaliumthioacetat und Natriummethoxid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Tacapenem hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von β-Lactam-Antibiotika und deren Stabilität.
Biologie: Untersucht auf seine antibakteriellen Eigenschaften und Resistenzmechanismen.
Industrie: Wird bei der Entwicklung neuer antibakterieller Wirkstoffe und Formulierungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine antibakterielle Wirkung durch die Hemmung der Synthese bakterieller Zellwände. Es bindet an Penicillin-bindende Proteine (PBPs) in der bakteriellen Zellmembran und verhindert die Vernetzung von Peptidoglykanketten, die für die Integrität der Zellwand unerlässlich ist . Dies führt zur Zelllyse und zum Tod der Bakterien. Die Verbindung ist gegenüber β-Lactamase sehr stabil, bei denen es sich um Enzyme handelt, die von Bakterien produziert werden, um β-Lactam-Antibiotika zu inaktivieren .
Wirkmechanismus
Tacapenem exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) within the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to cell lysis and death of the bacteria. The compound is highly stable to β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics .
Vergleich Mit ähnlichen Verbindungen
Tacapenem ist unter den β-Lactam-Antibiotika einzigartig aufgrund seiner hohen Stabilität gegenüber β-Lactamase und seiner breiten Wirksamkeit . Ähnliche Verbindungen sind:
Ertapenem: Ähnlich in Struktur und Funktion, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner verbesserten Stabilität gegenüber β-Lactamase und seiner Fähigkeit, eine größere Bandbreite von Bakterienstämmen anzugreifen .
Eigenschaften
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3R)-5-oxopyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-5-10-9(6(2)17)13(19)16(10)11(14(20)21)12(5)22-7-3-8(18)15-4-7/h5-7,9-10,17H,3-4H2,1-2H3,(H,15,18)(H,20,21)/t5-,6-,7-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEFNVKDRWMZSL-CTNSIQBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(=O)NC3)C(=O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@@H]3CC(=O)NC3)C(=O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172994 | |
| Record name | Tacapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193811-33-5 | |
| Record name | Tacapenem [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193811335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacapenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TACAPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5216EI628Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


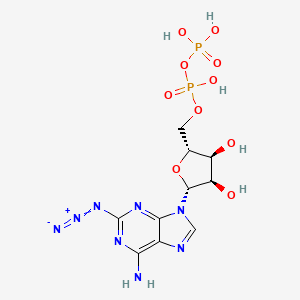


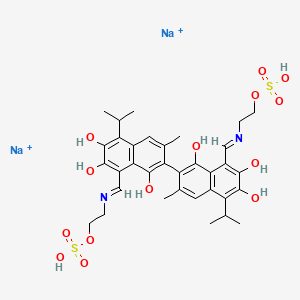
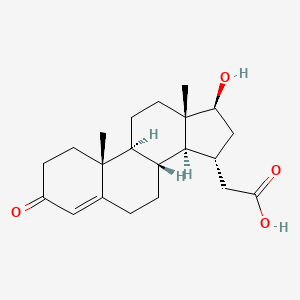
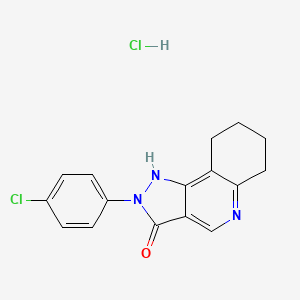
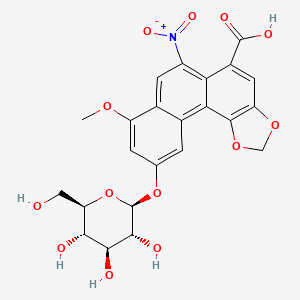

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)


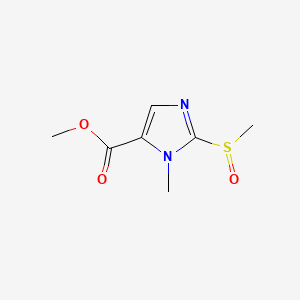
![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)
